molecular formula C8H18Cl2FN3O B12309488 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride

Cat. No.: B12309488
M. Wt: 262.15 g/mol
InChI Key: BZEHFVVVKFAUTE-JFYKYWLVSA-N
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Description

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are commonly found in various biologically active compounds and are known for their versatility in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including its role as a receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride involves its interaction with specific molecular targets. The compound may act as an allosteric modulator of certain receptors, influencing their activity and downstream signaling pathways. The fluorine and methylamino groups play a crucial role in enhancing the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride is unique due to the presence of the fluorine and methylamino groups, which enhance its chemical properties and biological activity. The specific stereochemistry of the compound also contributes to its distinct profile compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C8H18Cl2FN3O

Molecular Weight

262.15 g/mol

IUPAC Name

2-[(2S,4S)-4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]acetamide;dihydrochloride

InChI

InChI=1S/C8H16FN3O.2ClH/c1-11-3-7-2-6(9)4-12(7)5-8(10)13;;/h6-7,11H,2-5H2,1H3,(H2,10,13);2*1H/t6-,7-;;/m0../s1

InChI Key

BZEHFVVVKFAUTE-JFYKYWLVSA-N

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1CC(=O)N)F.Cl.Cl

Canonical SMILES

CNCC1CC(CN1CC(=O)N)F.Cl.Cl

Origin of Product

United States

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